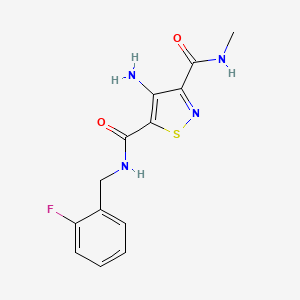

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide

Description

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide is a synthetic isothiazole derivative characterized by a central isothiazole ring substituted with amino, methyl, and 2-fluorobenzyl groups at positions 3, 5, and N5, respectively.

Properties

IUPAC Name |

4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2S/c1-16-12(19)10-9(15)11(21-18-10)13(20)17-6-7-4-2-3-5-8(7)14/h2-5H,6,15H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTVQLIVASOKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific reaction conditions.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isothiazole derivative.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the isothiazole derivative.

Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide is its anticancer activity . Research has demonstrated that this compound exhibits potent activity against various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes and pathways that are crucial for cancer cell proliferation. For instance, it has been shown to interfere with the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

- Case Studies : A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI) value of approximately 15.72 μM, showcasing its effectiveness as a potential therapeutic agent .

Drug Design and Development

The compound is also being explored for its drug-like properties , which make it a candidate for further development into therapeutic agents.

- Pharmacokinetic Properties : Evaluations using computational tools such as SwissADME have shown that this compound possesses favorable pharmacokinetic parameters. These include good solubility and permeability, which are crucial for oral bioavailability .

- Synthetic Modifications : Researchers are investigating various synthetic modifications to enhance its efficacy and reduce potential side effects. This includes altering substituents on the isothiazole ring to improve binding affinity to target proteins involved in cancer progression .

Biological Activities Beyond Anticancer Effects

In addition to its anticancer properties, this compound is being studied for other biological activities.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in treating infections resistant to conventional antibiotics .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders or obesity management .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares core features with several classes of dicarboxamide derivatives, differing primarily in heterocyclic scaffolds and substituents. Key analogues include:

Key Observations :

- Fluorine vs. Chlorine Substitution : Fluorinated benzyl groups (as in the target compound and F-27) often enhance metabolic stability and target binding compared to chlorinated analogues (e.g., Cl-33) due to fluorine’s electronegativity and small atomic radius .

- Core Heterocycle : Isothiazole derivatives (e.g., target compound) may exhibit distinct electronic properties compared to dihydropyridine (e.g., F-27) or imidazole (e.g., ) cores, influencing solubility and receptor interactions .

Pharmacological and Biochemical Comparisons

- Antimicrobial Activity : Imidazole-4,5-dicarboxamides () showed moderate antibacterial activity (MIC = 16–64 µg/mL against S. aureus), while dihydropyridine derivatives () demonstrated potent anti-TB activity (MIC < 1 µg/mL for F-27). The target compound’s fluorobenzyl group may enhance penetration into bacterial membranes, though direct data are lacking .

- Enzyme Inhibition: Dihydropyridine dicarboxamides (e.g., compound 6d in ) exhibited 100-fold better elastase inhibition than standard drugs.

- Cytotoxicity : Imidazole derivatives () showed low cytotoxicity (IC50 > 100 µM in HepG2 cells), suggesting a favorable therapeutic index for dicarboxamide scaffolds. Fluorine substitution in the target compound may further reduce off-target toxicity .

Research Findings and Mechanistic Insights

- Anti-TB Activity : Fluorobenzyl-substituted F-27 outperformed chlorinated Cl-33 in M. tuberculosis inhibition, highlighting the role of fluorine in enhancing potency .

- Fragmentation Patterns: Mass spectrometry studies () indicate that fluorobenzyl groups (e.g., in 25B-NBF) produce diagnostic fragments (e.g., C7H6F+ at m/z = 109.0448), aiding in structural identification of analogues like the target compound .

Biological Activity

4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isothiazole ring, which is known for its biological activity. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways:

- AhR Activation : Compounds related to isothiazoles have been shown to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gene expression related to xenobiotic metabolism and cell proliferation .

- CYP Enzyme Modulation : These compounds may also modulate cytochrome P450 enzymes, particularly CYP1A1, which is involved in drug metabolism and can influence cancer cell growth .

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its anticancer properties.

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines. The National Cancer Institute (NCI) has screened similar compounds against a panel of human tumor cell lines, revealing promising results:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung) | 15.72 | 50.68 | <100 |

| SF-539 (CNS) | 49.97 | - | - |

| MDA-MB-435 (Melanoma) | 22.59 | - | - |

| OVCAR-8 (Ovarian) | 27.71 | - | - |

| DU-145 (Prostate) | 44.35 | - | - |

| MDA-MB-468 (Breast) | 15.65 | - | - |

These results indicate that the compound exhibits selective toxicity towards specific cancer types, particularly non-small cell lung cancer and CNS tumors .

Case Studies

- NCI Screening : A comprehensive screening by the NCI evaluated the compound's efficacy across multiple cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound had a mean GI50 value below 100 μM across various lines, suggesting significant anticancer potential .

- Mechanistic Studies : Further studies explored the mechanism by which the compound induces apoptosis in cancer cells. It was found to activate stress response pathways and inhibit proliferation through modulation of key signaling cascades involved in cell cycle regulation .

Toxicological Profile

While the compound shows promise as an anticancer agent, understanding its toxicological profile is crucial for therapeutic applications. Preliminary studies suggest that it may exhibit cytotoxic effects on normal cells at higher concentrations, necessitating further investigation into its safety profile and therapeutic index.

Q & A

Basic: How can the synthesis of 4-amino-N5-(2-fluorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide be optimized for higher yield and purity?

Methodological Answer:

Optimization requires careful control of reaction parameters. Key steps include:

- Catalyst Selection : Use coupling agents (e.g., HATU or EDCI) for amide bond formation between the fluorobenzylamine and isothiazole dicarboxylic acid precursors .

- Solvent and Temperature : Reflux in aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres to minimize side reactions .

- Purification : Employ gradient column chromatography or recrystallization with ethanol/water mixtures to isolate the product .

Yield improvements (>70%) are achievable by adjusting stoichiometric ratios (1:1.2 for amine:acid) and monitoring intermediates via TLC .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., fluorobenzyl group at N5, methyl at N3) and detect amide proton environments .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] ~405.12) and isotopic patterns for fluorine .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~1540 cm) .

Advanced: How can computational methods streamline reaction design for analogous compounds?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in amide couplings .

- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s workflow) to prioritize solvent/catalyst combinations, reducing trial-and-error experimentation .

- Reaction Path Analysis : Simulate intermediates using Gaussian or ORCA software to identify kinetic vs. thermodynamic product pathways .

Advanced: What structural modifications enhance bioactivity while maintaining stability?

Methodological Answer:

- Substituent Engineering : Replace the 2-fluorobenzyl group with electron-withdrawing substituents (e.g., 3-CF) to improve target binding affinity without compromising metabolic stability .

- Heterocycle Replacement : Substitute isothiazole with thiadiazole to evaluate antimicrobial activity changes, guided by SAR studies on analogous compounds .

- Protection Strategies : Introduce tert-butoxycarbonyl (Boc) groups at the 4-amino position to prevent degradation during in vitro assays .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed cell lines, IC protocols) to eliminate variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antitumor activity in MDA-MB-231 vs. HCT-116 cells) using statistical tools (ANOVA) to identify outliers .

- Mechanistic Studies : Perform kinase inhibition profiling to distinguish off-target effects from true structure-activity relationships .

Advanced: What experimental conditions influence the compound’s stability in long-term studies?

Methodological Answer:

- Storage Conditions : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the fluorobenzyl group .

- pH Optimization : Maintain pH 6.5–7.5 in aqueous buffers (e.g., PBS) to avoid amide bond cleavage .

- Light Sensitivity : Use amber vials to protect against photodegradation, confirmed via accelerated stability testing (ICH Q1A guidelines) .

Advanced: How can researchers elucidate the compound’s mechanism of action in cancer models?

Methodological Answer:

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .

- In Silico Docking : Model interactions with suspected targets (e.g., PARP-1) using AutoDock Vina and validate with mutagenesis studies .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic amidation steps .

- Process Analytical Technology (PAT) : Use inline FT-IR or HPLC to monitor reaction progression and automate purification .

- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.